4-(Benzoyloxy)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of 4-(Benzoyloxy)benzoic acid and related compounds has been explored through various chemical routes. A notable method involves the reaction of 4-chloro-1-butanol with specific solvents and catalysts to achieve high yields and purity levels. Another approach utilizes PEG 600 as a phase transfer catalyst in an aqueous medium to synthesize 4-propargyloxy benzoic acid, showcasing the versatility in synthetic methods for benzoic acid derivatives (Zha You-gui, 2010); (Xu Hong-yao, 2009).
Molecular Structure Analysis
The molecular and crystal structures of related benzoic acid derivatives have been detailed, revealing insights into their geometric configurations. For instance, compounds with cyanoalkoxybenzoic acid structures have been analyzed, showing monoclinic centrosymmetric space groups and specific unit cell parameters, highlighting the significance of hydrogen bonding in their structural formation (P. Zugenmaier, Irene Bock, Jochen Schacht, 2003).
Chemical Reactions and Properties
Chemical reactions involving 4-(Benzoyloxy)benzoic acid derivatives include acid-base dissociation and azo-hydrazone tautomerism, influenced by solvent composition and pH. These reactions underscore the compound's reactive versatility and its ability to form various structural motifs under different conditions (T. Baul et al., 2009).
Physical Properties Analysis
The physical properties of benzoic acid derivatives can be significantly influenced by their molecular orientation and hydrogen bonding. Studies on liquid-crystalline benzoic acid derivatives reveal that their physical state, from crystalline to nematic phases, is dependent on temperature and molecular arrangement. These transitions are critical for applications in materials science, especially in the development of liquid crystal displays (Takashi Kato et al., 1993).
Chemical Properties Analysis
The chemical properties of 4-(Benzoyloxy)benzoic acid derivatives are characterized by their reactivity in synthesis and their ability to form stable hydrogen-bonded dimers. The synthesis and functionalization of these compounds are critical for their application in various fields, including the development of new materials and potential therapeutic agents. The stability and reactivity of these compounds are influenced by their molecular structure, highlighting the importance of detailed molecular analysis in understanding their chemical behavior (M. Rad et al., 2016).
Scientific Research Applications
Food and Cosmetic Industry Applications
- 4-(Benzoyloxy)benzoic acid, as a derivative of benzoic acid, is part of a range of compounds like alkyl esters and parabens used as preservatives in food, cosmetics, hygiene, and pharmaceutical products (del Olmo, Calzada, & Nuñez, 2017).
Liquid Crystal Research
- This compound is investigated in liquid crystalline studies. For instance, its derivatives show liquid crystalline behavior and structure phases which are affected by molecular shape and chemical segment incompatibility (Lose et al., 1998).
Synthesis and Characterization in Chemistry
- It is used in the synthesis of new compounds for various applications. One study involves its use in preparing Schiff base compounds, which are then evaluated for biological activities against bacteria (Radi et al., 2019).
Antimicrobial Research
- Derivatives of 4-(Benzoyloxy)benzoic acid are explored for their antimicrobial activities. For example, studies on benzoyl thioureides derived from it have shown specific antimicrobial activities against various bacterial and fungal strains (Drăcea et al., 2010).
Molecular Orientation and Stability Studies
- Research on benzoic acid derivatives like 4-alkylbenzoic acids has been conducted to understand the effect of molecular orientation on the stability of hydrogen-bonded dimers, which is crucial for the development of liquid crystals (Kato et al., 1993).
Biosensor Development
- This compound is also relevant in the development of biosensors. For example, a study on a biosensor for the detection of benzoic acid derivatives in yeast strains illustrates its application in microbial engineering and sustainability (Castaño-Cerezo et al., 2020).
Drug Delivery Research
- Its derivatives are used in studies exploring drug delivery systems. For instance, research on complex formation between cyclodextrins and benzoic acid derivatives highlights their potential as drug carriers (Dikmen, 2021).
Polymeric Material Research
- Synthesis and analysis of mesogen-linked cellulose acetates using derivatives of 4-(Benzoyloxy)benzoic acid have been conducted to explore their applications in creating lyotropic phases in polymer science (Wu et al., 2004).
Safety And Hazards
4-(Benzoyloxy)benzoic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . It is recommended to avoid breathing dust, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is advised .
properties
IUPAC Name |
4-benzoyloxybenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10O4/c15-13(16)10-6-8-12(9-7-10)18-14(17)11-4-2-1-3-5-11/h1-9H,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUANAAHOQVMJCH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067396 | |
Record name | Benzoic acid, 4-(benzoyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzoyloxy)benzoic acid | |
CAS RN |
28547-23-1 | |
Record name | 4-(Benzoyloxy)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=28547-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, 4-(benzoyloxy)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028547231 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 4-(benzoyloxy)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzoic acid, 4-(benzoyloxy)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5067396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.